ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a sulfonamide group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the esterification process. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound’s sulfonamide group is known for its biological activity, including antibacterial and antifungal properties. It is studied for its potential use in developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The pyrazole ring and ester group also contribute to the compound’s overall activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(N-(4-methylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- Ethyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
- Ethyl 5-(N-(4-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the ethyl group on the phenyl ring. This structural feature can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
ethyl 3-[(4-ethylphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-11-6-8-12(9-7-11)18-23(20,21)14-13(10(3)16-17-14)15(19)22-5-2/h6-9,18H,4-5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURBHQJPDPHDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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